An In-depth Technical Guide to 4-Bromo-2,6-diethylpyridine hydrochloride
An In-depth Technical Guide to 4-Bromo-2,6-diethylpyridine hydrochloride
This guide provides a comprehensive technical overview of 4-Bromo-2,6-diethylpyridine hydrochloride (CAS 2055841-93-3), a substituted pyridine derivative of interest to researchers and professionals in drug discovery and organic synthesis. Due to the limited direct literature on this specific compound, this document synthesizes information from analogous structures and established principles of pyridine chemistry to project its properties, reactivity, and potential applications.
Core Compound Profile
4-Bromo-2,6-diethylpyridine hydrochloride is a heterocyclic organic compound. The core structure consists of a pyridine ring substituted with a bromine atom at the 4-position and two ethyl groups at the 2- and 6-positions. The hydrochloride salt form enhances its stability and solubility in aqueous media.
| Property | Data | Source |
| CAS Number | 2055841-93-3 | [1][2] |
| Molecular Formula | C9H13BrClN | [1] |
| IUPAC Name | 4-bromo-2,6-diethylpyridine;hydrochloride | [1] |
| Canonical SMILES | CCC1=CC(Br)=CC(CC)=N1.Cl | [1] |
| InChI Key | UVHRTPNHRMQOKE-UHFFFAOYSA-N | [1] |
The presence of the electron-withdrawing bromine atom and the electron-donating ethyl groups creates a unique electronic profile on the pyridine ring, influencing its reactivity and potential as a synthetic intermediate.
Projected Synthesis and Methodologies
Key Synthetic Precursor: 2,6-Diethylpyridine
The synthesis would likely commence with 2,6-diethylpyridine. This precursor can be synthesized through various methods, with a common industrial approach being the vapor-phase reaction of aldehydes and ammonia over a catalyst.
Regioselective C-4 Halogenation
The direct C-4 alkylation and halogenation of pyridines has been a significant challenge in heterocyclic chemistry, often resulting in mixtures of regioisomers.[3] However, methods for the regioselective functionalization of pyridines are evolving. For the bromination at the C-4 position, an electrophilic aromatic substitution approach would be employed. The ethyl groups at the 2 and 6 positions will sterically hinder direct attack at these positions and will have a modest directing effect.
A potential workflow for the synthesis is outlined below:
Caption: Projected synthetic workflow for 4-Bromo-2,6-diethylpyridine hydrochloride.
Detailed Experimental Protocol (Projected)
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Synthesis of 2,6-Diethylpyridine: This would likely be sourced commercially. If synthesized, it could be prepared via a modified Chichibabin pyridine synthesis or a related condensation reaction.
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Bromination: To a solution of 2,6-diethylpyridine in a suitable solvent (e.g., dichloromethane or acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or bromine would be added portion-wise at a controlled temperature. The reaction would be monitored by TLC or GC-MS.
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Work-up and Purification: Upon completion, the reaction mixture would be quenched, and the crude product extracted. Purification would likely be achieved through column chromatography to isolate the desired 4-bromo isomer.
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Salt Formation: The purified 4-Bromo-2,6-diethylpyridine would be dissolved in an appropriate solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a miscible solvent would be added to precipitate the hydrochloride salt. The resulting solid would be collected by filtration and dried.
Expected Reactivity and Mechanistic Insights
The reactivity of 4-Bromo-2,6-diethylpyridine hydrochloride will be dictated by the interplay of the pyridine nitrogen, the C-4 bromo substituent, and the flanking ethyl groups.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the C-4 position is susceptible to nucleophilic aromatic substitution, a common reaction for halopyridines.[4] The electron-withdrawing nature of the pyridine ring facilitates this reaction. A variety of nucleophiles, including amines, alkoxides, and thiolates, could be employed to displace the bromide, providing a versatile route to a range of 4-substituted 2,6-diethylpyridines.
Caption: Nucleophilic Aromatic Substitution (SNAr) at the C-4 position.
Cross-Coupling Reactions
The C-Br bond serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[5] These reactions are fundamental in medicinal chemistry for the construction of complex biaryl structures and other carbon-carbon and carbon-heteroatom bonds. The use of 2,6-dialkylpyridine ligands has been shown to be effective in promoting certain Pd(II)-catalyzed reactions.[6]
Caption: Potential cross-coupling reactions of 4-Bromo-2,6-diethylpyridine.
Reactivity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, coordinating to metal centers.[7] This property is fundamental to its potential use as a ligand in catalysis. The ethyl groups at the 2 and 6 positions provide steric bulk, which can influence the coordination geometry and the reactivity of the resulting metal complexes.[8]
Potential Applications in Research and Drug Development
Substituted pyridines are prevalent scaffolds in pharmaceuticals and agrochemicals.[9][10][11] 4-Bromo-2,6-diethylpyridine hydrochloride, as a functionalized building block, holds potential in several areas:
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Medicinal Chemistry: It can serve as a key intermediate for the synthesis of novel bioactive molecules. The C-4 position can be elaborated to introduce various pharmacophores, while the 2,6-diethyl groups can modulate lipophilicity and metabolic stability. Analogous N-substituted-3-amino-4-halopyridines are valuable intermediates for imidazopyridines and similar heterocyclic systems with biological activity.[9][10][11]
-
Ligand Synthesis: The ability of the pyridine nitrogen to coordinate with transition metals makes it a candidate for the development of novel ligands for catalysis. The steric and electronic properties can be tuned by modifying the substituents.
-
Materials Science: Pyridine-based structures are incorporated into various functional materials, including polymers and organic electronics. The reactivity of the bromo group allows for its incorporation into larger molecular architectures.
Safety and Handling
While specific toxicity data for 4-Bromo-2,6-diethylpyridine hydrochloride is not available, it should be handled with the standard precautions for halogenated organic compounds. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. Based on analogous compounds like 4-bromo-2,6-dimethylpyridine, it may be harmful if swallowed and cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Bromo-2,6-diethylpyridine hydrochloride is a valuable, albeit not extensively documented, chemical intermediate. By drawing on the established chemistry of related pyridine derivatives, we can confidently project its synthesis, reactivity, and potential applications. Its utility as a versatile building block in medicinal chemistry, catalysis, and materials science warrants further investigation by the scientific community. The synthetic handles provided by the C-4 bromo group and the pyridine nitrogen, combined with the modulating effect of the diethyl substituents, offer a rich platform for the design and synthesis of novel functional molecules.
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